molecular formula C14H17N3OS B7754418 MFCD02366290

MFCD02366290

Cat. No.: B7754418
M. Wt: 275.37 g/mol
InChI Key: SDTZOFWBSNMRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02366290 is a chemical compound with unique properties that have garnered attention in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms is crucial for leveraging its full potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02366290 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures. Detailed protocols for the synthesis of this compound are available in scientific literature, highlighting the importance of precise reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound scales up the laboratory synthesis methods, incorporating advanced technologies to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms are employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions: MFCD02366290 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into different products.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, pH levels, and the presence of catalysts to enhance reaction rates and selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

MFCD02366290 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing complex molecules and studying reaction mechanisms. In biology, it serves as a tool for probing biological pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic agent. Industrial applications include its use in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of MFCD02366290 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes. Detailed studies on the molecular interactions and pathways involved provide insights into the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to MFCD02366290 include those with analogous structures or functional groups. These compounds may share similar properties and applications but differ in their specific interactions and effects.

Uniqueness: this compound stands out due to its unique combination of properties, making it suitable for a wide range of applications. Its distinct reactivity and interaction with molecular targets set it apart from other similar compounds, offering unique advantages in scientific research and industrial applications.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-13-15-14(17-16-13)19-8-12(18)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTZOFWBSNMRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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